molecular formula C13H14ClN B078707 Benzyl-2-methylpyridinium chloride CAS No. 13686-87-8

Benzyl-2-methylpyridinium chloride

Katalognummer B078707
CAS-Nummer: 13686-87-8
Molekulargewicht: 219.71 g/mol
InChI-Schlüssel: ASHVGNGFCXYXBN-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzyl-2-methylpyridinium chloride, also known as BMPC, is a quaternary ammonium compound that has been widely used in scientific research due to its unique properties. BMPC is a cationic surfactant that possesses both hydrophobic and hydrophilic properties, making it an ideal candidate for various applications in the field of chemistry and biology.

Wirkmechanismus

Benzyl-2-methylpyridinium chloride acts as a cationic surfactant, which means that it has a positive charge and is attracted to negatively charged surfaces. In micelle formation, Benzyl-2-methylpyridinium chloride aggregates in water to form a spherical structure with the hydrophobic tails facing inward and the hydrophilic heads facing outward. This structure allows hydrophobic molecules to be solubilized in the core of the micelle, while the hydrophilic heads interact with the aqueous environment. In phase transfer catalysis, Benzyl-2-methylpyridinium chloride facilitates the transfer of reactants between different phases by forming a complex with the reactants and transferring them to the desired phase. In emulsion polymerization, Benzyl-2-methylpyridinium chloride stabilizes the emulsion by forming a protective layer around the particles, which prevents them from coagulating.

Biochemische Und Physiologische Effekte

Benzyl-2-methylpyridinium chloride has been shown to have low toxicity and is not known to have any significant biochemical or physiological effects. However, it should be noted that Benzyl-2-methylpyridinium chloride is a quaternary ammonium compound, which means that it has the potential to interact with negatively charged biomolecules such as DNA and proteins. Therefore, caution should be exercised when using Benzyl-2-methylpyridinium chloride in biological systems.

Vorteile Und Einschränkungen Für Laborexperimente

Benzyl-2-methylpyridinium chloride has several advantages for lab experiments. It is a versatile surfactant that can be used in a variety of applications, including drug delivery, organic synthesis, and emulsion polymerization. It is also relatively inexpensive and easy to synthesize. However, Benzyl-2-methylpyridinium chloride has some limitations. It is sensitive to pH and temperature changes, which can affect its properties. Additionally, it may interact with negatively charged biomolecules, which can affect the results of experiments.

Zukünftige Richtungen

There are several future directions for the use of Benzyl-2-methylpyridinium chloride in scientific research. One potential application is in the development of drug delivery systems. Benzyl-2-methylpyridinium chloride has been shown to be an effective surfactant for solubilizing hydrophobic drugs, and its low toxicity makes it a promising candidate for drug delivery. Another potential application is in the development of new catalysts for organic synthesis. Benzyl-2-methylpyridinium chloride has been shown to be an effective phase transfer catalyst, and further research could lead to the development of new catalysts with improved properties. Finally, Benzyl-2-methylpyridinium chloride could be used in the development of new materials for emulsion polymerization. Its ability to stabilize emulsions could be used to create new materials with unique properties.

Synthesemethoden

Benzyl-2-methylpyridinium chloride can be synthesized through a series of chemical reactions that involve the reaction of 2-methylpyridine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction produces Benzyl-2-methylpyridinium chloride as a white crystalline solid that is soluble in water and other polar solvents. The purity of Benzyl-2-methylpyridinium chloride can be increased through recrystallization and other purification techniques.

Wissenschaftliche Forschungsanwendungen

Benzyl-2-methylpyridinium chloride has been widely used in scientific research due to its unique properties. It is commonly used as a surfactant in micelle formation, which is important for drug delivery and solubilization of hydrophobic molecules. Benzyl-2-methylpyridinium chloride has also been used as a phase transfer catalyst in organic synthesis, where it facilitates the transfer of reactants between different phases. Additionally, Benzyl-2-methylpyridinium chloride has been used as a stabilizer in emulsion polymerization, where it prevents the coagulation of particles.

Eigenschaften

CAS-Nummer

13686-87-8

Produktname

Benzyl-2-methylpyridinium chloride

Molekularformel

C13H14ClN

Molekulargewicht

219.71 g/mol

IUPAC-Name

1-benzyl-2-methylpyridin-1-ium;chloride

InChI

InChI=1S/C13H14N.ClH/c1-12-7-5-6-10-14(12)11-13-8-3-2-4-9-13;/h2-10H,11H2,1H3;1H/q+1;/p-1

InChI-Schlüssel

ASHVGNGFCXYXBN-UHFFFAOYSA-M

SMILES

CC1=CC=CC=[N+]1CC2=CC=CC=C2.[Cl-]

Kanonische SMILES

CC1=CC=CC=[N+]1CC2=CC=CC=C2.[Cl-]

Andere CAS-Nummern

13686-87-8

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.